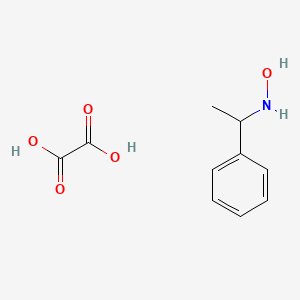
(S)-N-(1-Phenylethyl)hydroxylamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral compound that has garnered interest in various fields of scientific research. This compound is known for its enantioselective properties, making it valuable in the synthesis of enantiopure compounds, which are crucial in pharmaceuticals, agrochemicals, and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Phenylethyl)hydroxylamine oxalate typically involves the reduction of corresponding nitro compounds or oximes. One common method is the catalytic hydrogenation of nitro compounds using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. Another approach involves the reduction of oximes using sodium borohydride (NaBH4) in the presence of acetic acid. These methods yield the desired hydroxylamine, which is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its high selectivity and efficiency. Enzymes such as transaminases and reductases are used to achieve the enantioselective reduction of precursors. This method is environmentally friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Phenylethyl)hydroxylamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso compounds or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydroxylamines depending on the reagents used.
Scientific Research Applications
(S)-N-(1-Phenylethyl)hydroxylamine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiopure compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of (S)-N-(1-Phenylethyl)hydroxylamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This interaction is crucial in the development of enzyme inhibitors and activators used in pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenylethylamine: A chiral amine used in the synthesis of enantiopure compounds.
(S)-1-Phenyl-2-Propanol: An alcohol used as a chiral building block in organic synthesis.
(S)-1-Phenyl-2-Aminopropane: A chiral amine used in the synthesis of pharmaceuticals .
Uniqueness
(S)-N-(1-Phenylethyl)hydroxylamine oxalate is unique due to its hydroxylamine group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its enantioselective properties make it particularly valuable in the synthesis of chiral compounds, providing high selectivity and efficiency in various applications.
Properties
IUPAC Name |
oxalic acid;N-(1-phenylethyl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXMGLCOBSBIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
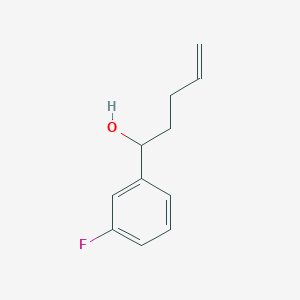
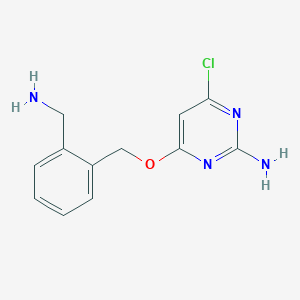
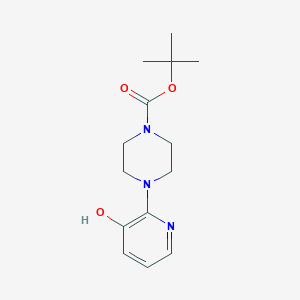
![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)

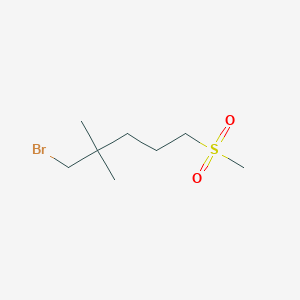
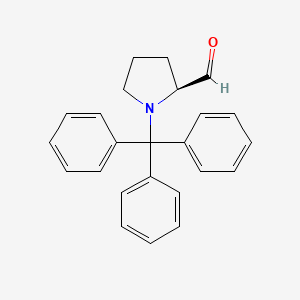

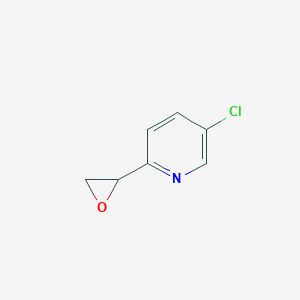
![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)

